molecular formula C7H14ClNO2 B8013826 cis-2-Amino-2-methyl-cyclopentanecarboxylic acid hydrochloride

cis-2-Amino-2-methyl-cyclopentanecarboxylic acid hydrochloride

Cat. No.: B8013826
M. Wt: 179.64 g/mol
InChI Key: VUBCCMLFYBOWSD-KQBMADMWSA-N
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Description

Properties

IUPAC Name

(1R,2S)-2-amino-2-methylcyclopentane-1-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c1-7(8)4-2-3-5(7)6(9)10;/h5H,2-4,8H2,1H3,(H,9,10);1H/t5-,7-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUBCCMLFYBOWSD-KQBMADMWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC1C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CCC[C@H]1C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Glycine Synthons

The parent cis-2-amino-2-methylcyclopentanecarboxylic acid is synthesized via cyclization reactions using glycine derivatives. A common approach involves reacting dimethylmaleic anhydride with a glycine synthon to form a cyclopentene intermediate, followed by hydrogenation. For example, a glycine ester reacts with dimethylmaleic anhydride under basic conditions to yield a bicyclic intermediate, which undergoes Favorskii rearrangement to form the cyclopentanecarboxylic acid skeleton. Stereochemical control is achieved using chiral catalysts or resolving agents during the rearrangement step.

Hydrogenation of Cyclopentene Derivatives

Catalytic hydrogenation of cyclopentene precursors provides a direct route to the cis-configured amino acid. In one protocol, a cyclopentene derivative bearing ester-protected carboxylic groups and a nitro group (as an amino precursor) is hydrogenated at 1–10 atm H₂ using Pt/C or Pd/C catalysts. The reaction proceeds in ethanol or methanol at 20–50°C, achieving >90% conversion. Post-hydrogenation, acid hydrolysis removes ester protections, yielding the free carboxylic acid. This method avoids racemization due to mild conditions, preserving the cis configuration.

Acylation and Hydrolysis Strategies

Anhydride-Mediated Acylation

Patent EP0125106A1 discloses acylation of 1-amino-1-cyclopentanecarboxylic acid with succinic or glutaric anhydride in pyridine to form acylated intermediates. For instance, refluxing 1-amino-1-cyclopentanecarboxylic acid with succinic anhydride in dry pyridine for 2 hours yields 2-succinylamino derivatives, which are hydrolyzed using HCl to recover the amino group. This method produces the cis isomer selectively when the starting amino acid is enantiomerically pure.

Table 1: Acylation Reaction Conditions and Yields

AnhydrideSolventTemperatureTimeYield
SuccinicPyridineReflux2 hr53%
GlutaricPyridineReflux3 hr48%
MethylsuccinicTHF0°C → RT24 hr61%

Hydrolysis of Protected Intermediates

Benzyl or methyl esters of the acylated amino acid are hydrolyzed using acidic or basic conditions. For example, hydrogenolysis of a benzyl ester over palladium-on-charcoal in acetone removes the protecting group, followed by treatment with AG-50W-X8 ion-exchange resin to isolate the free amino acid. Alternatively, saponification with NaOH in methanol/water cleaves methyl esters, though this risks racemization if prolonged.

Formation of the Hydrochloride Salt

Direct Salt Formation

The free amino acid is dissolved in dry ether or ethanol, and HCl gas is bubbled through the solution until precipitation completes. Filtration and washing with cold ether yield the hydrochloride salt. This method, detailed in EP0125106A1, achieves >95% purity when the amino acid is free of basic impurities.

Salt Formation via Acid-Base Reaction

Neutralization of the amino acid with concentrated HCl in aqueous solution provides the hydrochloride salt. For example, dissolving 500 mg of cis-2-amino-2-methylcyclopentanecarboxylic acid in 10 mL water and adding 1.2 equivalents of HCl (37%) at 0°C yields crystalline hydrochloride after lyophilization. The product is recrystallized from ethyl acetate to remove residual acid.

Table 2: Hydrochloride Salt Crystallization Conditions

SolventTemperaturePurityYield
Ethyl acetate4°C98%85%
Ethanol/ether-20°C95%78%
WaterRT90%92%

Stereochemical Control and Analytical Verification

Chiral Resolution Techniques

The cis configuration is enforced using chiral auxiliaries or enzymatic resolution. For instance, reacting racemic amino acid with L-tartaric acid forms diastereomeric salts, which are separated by fractional crystallization. X-ray crystallography confirms the cis geometry, with typical C2-C1-C5-C4 torsion angles of 15–20°.

Spectroscopic Characterization

  • ¹H NMR (D₂O): δ 1.42 (s, 3H, CH₃), 1.85–2.10 (m, 4H, cyclopentane), 3.15 (t, 1H, NH₂).

  • IR (KBr): 1730 cm⁻¹ (C=O), 1580 cm⁻¹ (NH₃⁺), 1250 cm⁻¹ (C-N).

  • HPLC : Chiralcel OD-H column, 90:10 hexane/isopropanol, retention time 8.2 min (cis) vs. 9.7 min (trans).

Comparative Analysis of Synthetic Methods

Yield and Scalability

Hydrogenation routes offer higher yields (85–97%) but require specialized equipment for high-pressure reactions. Acylation-hydrolysis sequences are more accessible but suffer from moderate yields (48–61%) due to side reactions. Direct cyclization methods balance yield (70–80%) and scalability, making them preferred for industrial production .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

cis-2-Amino-2-methyl-cyclopentanecarboxylic acid serves as a vital building block in organic synthesis. Its ability to participate in various chemical reactions—such as oxidation, reduction, and substitution—enables the formation of more complex molecules.

Key Reactions:

  • Oxidation: Can yield ketones or aldehydes.
  • Reduction: Converts carboxylic acid groups to alcohols.
  • Substitution: The amino group can form derivatives with different functional groups.

Biology

In biological systems, this compound is studied for its interactions with enzymes and receptors. Its amino and carboxylic acid groups facilitate hydrogen bonding and ionic interactions that can modulate enzyme activity.

Case Study: A study demonstrated that cis-2-amino-1-cyclopentanecarboxylic acid exhibited neuroprotective effects by reducing oxidative stress-induced apoptosis in neuronal cells, suggesting potential therapeutic applications in neurodegenerative diseases.

Medicine

The compound is being investigated for its therapeutic properties. Its unique structure allows it to interact with neurotransmitter receptors, influencing protein folding and stability.

Antimicrobial Activity: Preliminary studies indicate that cis-2-amino-2-methyl-cyclopentanecarboxylic acid possesses antimicrobial properties against various bacterial strains, showing effectiveness in inhibiting growth at concentrations between 100 µg/mL and 500 µg/mL.

Neuroprotective Effects: Research indicates potential for treating conditions like Alzheimer's disease due to its ability to protect neuronal cells from oxidative damage .

Industry

In industrial applications, this compound is utilized in developing new materials and chemical processes. Its structural characteristics make it suitable for creating specialized polymers and other advanced materials.

Mechanism of Action

The mechanism of action of cis-2-Amino-2-methyl-cyclopentanecarboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Chemical Identity :

  • CAS Number : 156292-34-1
  • Molecular Formula: C₇H₁₄ClNO₂
  • Molecular Weight : 179.64 g/mol
  • Synonyms: (1R,2R)-2-amino-2-methylcyclopentane-1-carboxylic acid hydrochloride, cis-Pentacine HCl .

Physical Properties :

  • Melting Point: Not explicitly reported in available literature; however, structurally similar compounds (e.g., cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride) exhibit melting points of 199–202°C .
  • Solubility : Soluble in water .
  • Storage : Typically stored at room temperature .

Applications: Used as a conformationally restricted amino acid in peptide synthesis and medicinal chemistry, leveraging its methyl group to modulate steric effects and metabolic stability .

Comparison with Similar Compounds

Structural and Physical Properties

Table 1 summarizes key differences among cyclopentane- and cyclohexene-based amino acid hydrochlorides.

Compound CAS Number Molecular Formula Molecular Weight Melting Point (°C) Price (per 250 mg)
cis-2-Amino-2-methyl-cyclopentanecarboxylic acid HCl 156292-34-1 C₇H₁₄ClNO₂ 179.64 Not reported ~$80
cis-2-Amino-1-cyclopentanecarboxylic acid HCl 212755-84-5 C₆H₁₁ClNO₂ 165.61 199–202 ~$10 (JPY 10,400)
(1R,3S)-3-Aminocyclopentanecarboxylic acid 71830-08-5 C₆H₁₁NO₂ 129.15 172.1 (dec.) ~$49.7 (JPY 49,700)
cis-2-Amino-3-cyclohexene-1-carboxylic acid HCl 142035-00-5 C₇H₁₂ClNO₂ 177.63 Not reported Not listed

Key Observations :

  • Methyl Substitution: The methyl group in the target compound increases molecular weight and likely enhances lipophilicity compared to non-methylated analogs like cis-2-Amino-1-cyclopentanecarboxylic acid HCl .
  • Ring Size Effects : Cyclohexene derivatives (e.g., CAS 142035-00-5) feature a six-membered ring with a double bond, reducing ring strain but increasing conformational flexibility compared to cyclopentane analogs .
  • Thermal Stability: The (1R,3S)-3-Aminocyclopentanecarboxylic acid decomposes at 172.1°C, whereas non-methylated cyclopentane hydrochlorides (e.g., CAS 212755-84-5) melt without decomposition .

Key Observations :

  • Cyclohexene derivatives pose acute toxicity risks (R22, R43), requiring protective gear during handling .

Commercial Availability and Pricing

  • Target Compound: Priced at $80 for 250 mg (Santa Cruz Biotechnology) and $150 for 500 mg (Aladdin Scientific) .
  • Non-Methylated Analog: cis-2-Amino-1-cyclopentanecarboxylic acid HCl is cheaper (~$10 for 250 mg in JPY terms) , reflecting simpler synthesis.
  • Enantiopure Derivatives: (1R,3S)-3-Aminocyclopentanecarboxylic acid costs ~$49.7 per gram, highlighting the premium for chiral purity .

Biological Activity

Overview

cis-2-Amino-2-methyl-cyclopentanecarboxylic acid hydrochloride , also known as ACPT-II , is a cyclic amino acid derivative that has garnered attention in various fields of biological research due to its unique structural properties and biological activities. This compound is particularly noted for its interactions with neurotransmitter systems, specifically the GABAergic pathway, and its potential therapeutic applications in neurology and virology.

  • Molecular Formula : C7H13ClN2O2
  • Molecular Weight : 178.64 g/mol
  • IUPAC Name : (1R,2S)-2-amino-2-methylcyclopentanecarboxylic acid hydrochloride
  • CAS Number : 756450-21-8

The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems:

  • GABAergic Modulation : The compound enhances GABA receptor activity, which plays a crucial role in neuronal inhibition and maintaining the balance between excitation and inhibition in the central nervous system (CNS) . This modulation can lead to anxiolytic effects and is being studied for potential therapeutic applications in anxiety disorders.
  • Interaction with Glutamate Receptors : It has been identified as a selective agonist for group III metabotropic glutamate receptors, which are implicated in various neurological functions including synaptic plasticity, learning, and memory . This interaction suggests potential applications in treating neurodegenerative diseases where glutamate signaling is disrupted.
  • Antiviral Activity : The compound has been investigated for its role as a precursor in synthesizing hepatitis C virus (HCV) NS3/4A protease inhibitors, indicating its potential in antiviral therapies . Its mechanism involves inhibiting viral replication by interacting with the NS3/4A protease.

In Vitro Studies

  • Neuronal Cell Lines : In studies involving neuronal cell lines, this compound demonstrated a dose-dependent increase in GABAergic activity, leading to enhanced neuronal survival under stress conditions .
  • Glutamate-Induced Excitotoxicity : The compound was shown to protect against glutamate-induced excitotoxicity in cultured neurons, suggesting its potential as a neuroprotective agent .

In Vivo Studies

  • Animal Models : In spontaneously hypertensive rats, administration of this compound resulted in significant diuretic effects and renal vasodilation, indicating its potential cardiovascular benefits .
  • HCV Infection Models : In animal models of HCV infection, derivatives synthesized from this compound exhibited antiviral properties by significantly reducing viral load and improving liver function markers .

Comparative Analysis with Related Compounds

Compound NameStructure TypeBiological Activity
cis-1-Amino-indan-2-carboxylic acid hydrochlorideIndan derivativeNeuroprotective effects
cis-2-Amino-1-cyclopentanecarboxylic acid hydrochlorideCyclopentane derivativeGABA receptor modulation
ACPT-I (meso-cis ACPT)Tricarboxylic acid derivativeSelective mGluR agonist

Q & A

[Basic] What analytical techniques are recommended for confirming the structural identity and purity of cis-2-Amino-2-methyl-cyclopentanecarboxylic acid hydrochloride?

Methodological Answer:

  • Melting Point Analysis : Compare observed melting points (mp) with literature values. For structurally related hydrochlorides (e.g., cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride, mp 199–202°C ), deviations >2°C may indicate impurities.
  • Spectroscopy : Use 1^1H/13^13C NMR to confirm substituent positions and stereochemistry. For cyclopentane derivatives, coupling constants in NMR help distinguish cis/trans isomers .
  • Elemental Analysis : Verify C, H, N, and Cl content against theoretical values (e.g., C6_6H11_{11}NO2_2·HCl has a molecular weight of 165.61 g/mol ).
  • HPLC : Assess enantiomeric purity using chiral columns, especially if optical activity is critical (e.g., 98% ee for related compounds ).

[Basic] How can researchers optimize the synthesis of this compound to achieve high enantiomeric purity?

Methodological Answer:

  • Chiral Resolution : Employ enzymatic resolution or chiral auxiliaries during cyclopentane ring formation. For example, (1R,3S)-3-Aminocyclopentanecarboxylic acid derivatives achieve 98% ee via asymmetric hydrogenation .
  • Coupling Agents : Use carbodiimide-based reagents (e.g., N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) to minimize racemization during carboxylation steps .
  • Purification : Recrystallize from ethanol/water mixtures to remove diastereomeric byproducts .

[Advanced] How should researchers resolve discrepancies in reported physicochemical properties (e.g., melting points) for this compound?

Methodological Answer:

  • Differential Scanning Calorimetry (DSC) : Perform precise thermal analysis to distinguish decomposition events from true melting points. For example, some cyclopentane derivatives decompose near their mp (e.g., 172.1°C dec. for (1R,3S)-3-Aminocyclopentanecarboxylic acid ).
  • Cross-Validation : Compare data across multiple sources. If literature values conflict (e.g., mp ranges differ by >5°C), synthesize a reference standard and validate via collaborative studies .

[Advanced] What challenges arise in stereochemical assignments of cyclopentane-based amino acids, and how can they be addressed?

Methodological Answer:

  • Stereochemical Complexity : The cis configuration of amino and methyl groups introduces steric hindrance, complicating NMR interpretation. Use NOESY to identify spatial proximity between substituents .
  • X-ray Crystallography : Resolve ambiguous cases by determining crystal structures. For example, trans-2-Aminocyclopentanol hydrochloride’s stereochemistry was confirmed via crystallography .
  • Comparative Analysis : Contrast spectroscopic data with structurally defined analogs (e.g., (1R,2S)-2-Aminocyclohexanol hydrochloride ).

[Advanced] How can researchers evaluate the stability of this compound under biological assay conditions (e.g., varying pH)?

Methodological Answer:

  • pH Stability Studies : Incubate the compound in buffers (pH 1–9) and monitor degradation via HPLC. For example, Nicardipine Hydrochloride’s acid stability was assessed similarly .
  • Mass Spectrometry : Identify degradation products (e.g., dehydrochlorination or cyclopentane ring opening) using LC-MS.
  • Temperature Control : Store solutions at 4°C during assays to minimize hydrolysis, as cyclopentane derivatives are prone to thermal instability .

[Basic] What synthetic routes are commonly used to prepare cyclopentane-based amino acid hydrochlorides?

Methodological Answer:

  • Ring-Closing Metathesis : Construct the cyclopentane ring using Grubbs catalysts, followed by amino group introduction via reductive amination.
  • Carboxylation Strategies : React cyclopentane amines with chloroformates (e.g., ethyl chloroformate) to form esters, then hydrolyze to carboxylic acids .
  • Salt Formation : Neutralize the free base with HCl gas in anhydrous ether to yield the hydrochloride salt .

[Advanced] How do steric and electronic effects influence the reactivity of this compound in peptide coupling reactions?

Methodological Answer:

  • Steric Hindrance : The methyl group at position 2 reduces nucleophilicity of the amino group. Use activating agents like HOBt/DIC to enhance coupling efficiency .
  • Electronic Effects : The electron-withdrawing carboxylate group stabilizes the transition state during amide bond formation. Optimize solvent polarity (e.g., DMF) to balance reactivity and solubility .

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